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molecular formula C11H10N2O B044812 2-Methoxy-5-(pyridin-2-YL)pyridine CAS No. 381725-49-1

2-Methoxy-5-(pyridin-2-YL)pyridine

Cat. No. B044812
M. Wt: 186.21 g/mol
InChI Key: HRVJUCXZUHFRNP-UHFFFAOYSA-N
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Patent
US08742118B2

Procedure details

1.09 kg=0.75 L (1.1 equiv., d=1.453 g/ml) of 5-bromo-2-methoxy pyridine and 3.60 L (6 V) of anhydrous toluene, previously degassed under a nitrogen flow, were loaded into a reactor A previously dried under nitrogen. The mixture was heated to 25-30° C. and added with 5.70 kg (1.485 equiv.) of a solution of Isopropyl magnesium chloride lithium chloride complex (20% wt/wt) in THF over about 1 h. It was stirred at 25-30° C. for at least 8 hours (the reaction may be conducted overnight). The conversion was monitored via HPLC. When the reaction was complete, a mixture of 9.67 g of Pd(dppf)C12 (0.25 mol %), 0.60 kg equal to 0.50 l (1 equiv., d=1.2 g/ml) of 2-chloropyridine and 3.60 l (6 V) of anhydrous toluene, previously degassed under a nitrogen flow, was loaded into a reactor B, previously dried and kept under a flow of nitrogen. The mixture was stirred at 45-50° C. for 30 min. The suspension of Grignard reagent from reactor A was transferred into reactor B over approximately 1 hr, while keeping the T at 45-50° C. Upon completion, stirring was prosecuted for at least 4 hr at 45-50° C. The conversion was monitored in HPLC (>99%; HPLC purity A/A % of the product >94%). When the reaction was complete, the mixture was cooled to 25-30° C., added with 3.60 L (6 V) of purified water carefully, keeping the temperature at 20-25° C., over about 30 min.-1 hr. Stirring was prosecuted for 15 min. The biphasic mixture was filtered on paper and the solid residue was washed with 0.60 L (1 V) of toluene. The filtrate was loaded into the reactor C. The organic phase (containing the reaction product) was separated. 3.60 L (6 V) of purified water were added to the organic phase. Stirring was continued for 15 min, the mixture was left to decant and the phases were separated. The organic phase (containing the reaction product) was recovered. A solution of Hydrochloric acid 4 M, prepared by using 1.41 L (2.35 V) of concentrated hydrochloric acid and 2.06 L (3.44V) of purified water, was added to the organic phase. Stirring was continued for 15 min, the mixture was left to decant and the aqueous acid phase (the product was in aqueous phase) was separated. The acid aqueous phase (containing the product) was washed twice with 1.20 L (2×2V) of MTBE. The aqueous phase was separated and weighed. Determination of the yield in solution of 2-methoxy-5-(pyridine-2-yl)pyridine was made by external standard HPLC analysis (molar yield in solution: 90.3%):
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5.7 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Pd(dppf)C12
Quantity
9.67 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
reactant
Reaction Step Three
Quantity
1.41 L
Type
reactant
Reaction Step Four
Name
Quantity
2.06 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C1(C)C=CC=CC=1.Cl[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.Cl>C1COCC1.O>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0.75 L
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
3.6 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
5.7 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Pd(dppf)C12
Quantity
9.67 g
Type
reactant
Smiles
Name
Quantity
0.5 L
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
3.6 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1.41 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.06 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
It was stirred at 25-30° C. for at least 8 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were loaded into a reactor
CUSTOM
Type
CUSTOM
Details
A previously dried under nitrogen
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
previously degassed under a nitrogen flow
CUSTOM
Type
CUSTOM
Details
was loaded into a reactor
CUSTOM
Type
CUSTOM
Details
B, previously dried
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45-50° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The suspension of Grignard reagent from reactor
CUSTOM
Type
CUSTOM
Details
A was transferred into reactor
WAIT
Type
WAIT
Details
B over approximately 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 45-50° C
STIRRING
Type
STIRRING
Details
Upon completion, stirring
WAIT
Type
WAIT
Details
was prosecuted for at least 4 hr at 45-50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25-30° C.
ADDITION
Type
ADDITION
Details
added with 3.60 L (6 V) of purified water carefully
CUSTOM
Type
CUSTOM
Details
at 20-25° C.
WAIT
Type
WAIT
Details
over about 30 min.-1 hr
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was prosecuted for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered on paper
WASH
Type
WASH
Details
the solid residue was washed with 0.60 L (1 V) of toluene
ADDITION
Type
ADDITION
Details
The organic phase (containing the reaction product)
CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
3.60 L (6 V) of purified water were added to the organic phase
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to decant
CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
The organic phase (containing the reaction product)
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
A solution of Hydrochloric acid 4 M, prepared
ADDITION
Type
ADDITION
Details
was added to the organic phase
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to decant
CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
The acid aqueous phase (containing the product)
WASH
Type
WASH
Details
was washed twice with 1.20 L (2×2V) of MTBE
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=C(C=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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